molecular formula C15H13N3S B12107774 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline CAS No. 88518-06-3

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

Cat. No.: B12107774
CAS No.: 88518-06-3
M. Wt: 267.4 g/mol
InChI Key: JTLAJQYGWUITTM-UHFFFAOYSA-N
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Description

2-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a p-tolyl group attached to the thiadiazole ring, which is further connected to an aniline moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-tolylthiosemicarbazide with an aromatic aldehyde, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, halogens; reactions often conducted in the presence of catalysts or under controlled temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

2-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline
  • 2-(5-(p-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)aniline
  • 2-(5-(p-Chlorophenyl)-1,3,4-thiadiazol-2-yl)aniline

Uniqueness

2-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)aniline is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

88518-06-3

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)14-17-18-15(19-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3

InChI Key

JTLAJQYGWUITTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N

Origin of Product

United States

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